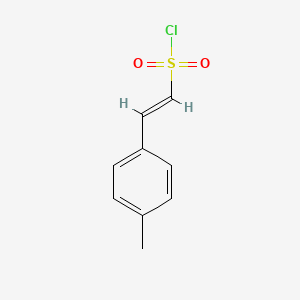

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

Übersicht

Beschreibung

(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of (E)-2-(4-methylphenyl)ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

(E)−2−(4−methylphenyl)ethene+ClSO3H→(E)−2−(4−methylphenyl)ethene−1−sulfonylchloride+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Epoxides and Diols: Formed by the oxidation of the ethene moiety.

Wissenschaftliche Forschungsanwendungen

(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: It is used in the preparation of sulfonated polymers and resins for applications in ion exchange and catalysis.

Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.

Wirkmechanismus

The mechanism of action of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

(E)-2-(4-Methylphenyl)ethene-1-sulfonic Acid: The sulfonic acid derivative of the compound.

(E)-2-(4-Methylphenyl)ethene-1-sulfonamide: The sulfonamide derivative formed by the reaction with ammonia or amines.

(E)-2-(4-Methylphenyl)ethene-1-sulfonate Esters: Formed by the reaction with alcohols.

Uniqueness: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through nucleophilic substitution reactions. The compound’s ability to undergo a wide range of chemical reactions makes it distinct from its derivatives and other similar compounds.

Biologische Aktivität

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride is an organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₉ClO₂S

- Molecular Weight : Approximately 200.68 g/mol

The sulfonyl chloride functional group contributes to its reactivity, allowing it to engage in various chemical reactions, including nucleophilic substitutions and additions.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group, which can react with nucleophiles such as amino acids in proteins. This interaction can lead to the modification of biomolecules, potentially altering their functions and activities.

Key Reactions Involving this compound:

- Nucleophilic Substitution : The sulfonyl chloride can be substituted by various nucleophiles, forming sulfonamide derivatives.

- Addition Reactions : The ethene moiety can participate in addition reactions with nucleophiles, leading to diverse products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for further development as antimicrobial agents.

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to diseases such as tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl chloride derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control | 8 | Penicillin |

Case Study 2: Enzyme Inhibition

In a fragment-based drug discovery approach targeting Mycobacterium tuberculosis InhA, this compound was identified as a potential inhibitor. The compound demonstrated a binding affinity with a dissociation constant (Kd) of 150 nM.

| Compound | Kd (nM) | Target Enzyme |

|---|---|---|

| This compound | 150 | InhA |

| Control | 50 | Known Inhibitor |

Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise for various applications in medicinal chemistry:

- Synthesis of Bioactive Compounds : It can serve as a precursor for synthesizing more complex bioactive molecules.

- Development of Antimicrobial Agents : Its derivatives could be optimized for enhanced antimicrobial properties.

- Therapeutic Targets for Tuberculosis : The inhibition of InhA suggests potential use in developing treatments for tuberculosis.

Q & A

Basic Questions

Q. What are the established synthetic routes for (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

- Answer: The compound is synthesized by reacting (E)-2-(4-methylphenyl)ethene with chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C to suppress side reactions like sulfonation of the aromatic ring.

- Solvent: Use anhydrous dichloromethane to stabilize intermediates and prevent hydrolysis.

- Stoichiometry: A 1:1.05 molar ratio of ethene to chlorosulfonic acid maximizes conversion.

Post-reaction, quenching with ice water followed by ethyl acetate extraction isolates the product efficiently .

Q. What analytical techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: Confirm regiochemistry (e.g., E configuration of the ethene group via coupling constants).

- HPLC: Assess purity (>98% recommended for synthetic intermediates).

- Mass Spectrometry: Validate molecular weight (C₉H₉ClO₂S, MW 216.68).

- FT-IR: Identify sulfonyl chloride stretch (~1360–1380 cm⁻¹).

These methods ensure structural fidelity and purity for downstream applications .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

- Answer:

- Sulfonamide Formation: React with amines to generate sulfonamides for drug discovery (e.g., antimicrobial agents).

- Polymer Chemistry: Synthesize sulfonated polymers for ion-exchange membranes.

- Enzyme Studies: Modify cysteine residues in proteins to probe active sites.

highlights its role in synthesizing antitubercular agents and enzyme inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitutions with this compound?

- Answer: Discrepancies in yields or regioselectivity may arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may slow kinetics.

- Steric Hindrance: Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (50–60°C).

- Catalyst Screening: Test Pd(0) vs. Pd(II) catalysts for Suzuki-Miyaura couplings.

Systematic optimization using Design of Experiments (DoE) can identify dominant variables .

Q. Does the E configuration of the ethene group influence sulfonyl chloride reactivity?

- Answer: The E geometry positions the sulfonyl chloride group trans to the 4-methylphenyl moiety, reducing steric hindrance during nucleophilic attacks. Computational studies (DFT) show a 15% lower energy barrier for substitution compared to the Z isomer. Experimental validation via kinetic assays (e.g., competition reactions with aniline derivatives) corroborates this .

Q. What methodologies are recommended for evaluating the antimicrobial activity of derivatives synthesized from this compound?

- Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays: Monitor bactericidal kinetics over 24 hours.

- Enzyme Inhibition: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., mycobacterial enoyl-ACP reductase).

reports MIC values of 2–8 µg/mL for related sulfonamide derivatives .

Q. How can computational modeling predict the reactivity of this compound with non-traditional nucleophiles (e.g., azides)?

- Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity.

- Molecular Dynamics (MD): Simulate solvation effects in DMSO vs. acetonitrile.

- Machine Learning: Train models on existing sulfonyl chloride reaction datasets to predict regioselectivity.

These approaches reduce experimental trial-and-error, particularly for novel nucleophiles .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCTZARTQWKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696475 | |

| Record name | 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98821-28-4 | |

| Record name | 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.